2-(4-Methoxy-1H-pyrazol-1-yl)propanamide

CAS No.: 1850880-76-0

Cat. No.: VC2972159

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1850880-76-0 |

|---|---|

| Molecular Formula | C7H11N3O2 |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | 2-(4-methoxypyrazol-1-yl)propanamide |

| Standard InChI | InChI=1S/C7H11N3O2/c1-5(7(8)11)10-4-6(12-2)3-9-10/h3-5H,1-2H3,(H2,8,11) |

| Standard InChI Key | ZKALQEZKKNBVIY-UHFFFAOYSA-N |

| SMILES | CC(C(=O)N)N1C=C(C=N1)OC |

| Canonical SMILES | CC(C(=O)N)N1C=C(C=N1)OC |

Introduction

Chemical Identity and Structure

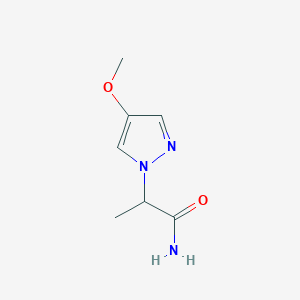

2-(4-Methoxy-1H-pyrazol-1-yl)propanamide is a heterocyclic organic compound characterized by a pyrazole ring with a methoxy substituent at the 4-position and a propanamide group attached to the nitrogen at position 1. The compound's structural details include:

| Parameter | Value |

|---|---|

| CAS Number | 1850880-76-0 |

| Molecular Formula | C7H11N3O2 |

| Molecular Weight | 169 g/mol |

| SMILES Notation | CC(C(=O)N)n1cc(cn1)OC |

| InChI | InChI=1S/C7H11N3O2/c1-5(7(8)11)10-4-6(12-2)3-9-10/h3-5H,1-2H3,(H2,8,11) |

| InChIKey | ZKALQEZKKNBVIY-UHFFFAOYSA-N |

The structure features a five-membered pyrazole ring containing two adjacent nitrogen atoms, with a methoxy group (-OCH3) attached to the carbon at position 4 of the pyrazole ring. The propanamide moiety is connected to one of the nitrogen atoms, creating a tertiary nitrogen center .

Physicochemical Properties

Understanding the physicochemical properties of 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide is essential for predicting its behavior in various chemical and biological systems. The compound exhibits the following properties:

| Property | Value |

|---|---|

| Physical State | Solid |

| Flash Point | 166.8±22.3 °C |

| Boiling Point | 352.2±22.0 °C at 760 mmHg |

| Density | 1.3±0.1 g/cm³ |

| Polarizability | 17.1±0.5 10⁻²⁴cm³ |

| Solubility | Limited data available |

| Recommended Storage | -4°C (1-2 weeks), -20°C (1-2 years) |

These properties indicate that the compound is thermally stable with a high boiling point, which can be advantageous for various chemical reactions and applications .

Comparison with Related Pyrazole Derivatives

To better understand the distinctive features of 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide, a comparison with related pyrazole derivatives provides valuable context:

| Compound | Molecular Weight | Key Structural Differences | Notable Features |

|---|---|---|---|

| 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide | 169.18 g/mol | Methoxy at C4, propanamide at N1 | Balance of hydrophilic and hydrophobic properties |

| 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanamide | 295.14 g/mol | Contains boronic ester functionality | Useful for cross-coupling reactions |

| Pyrazol-1-yl-propanamides (general class) | Variable | Various substituents on pyrazole ring | Some variants show AR antagonist activity |

| (1-(2-Methoxyethyl)-1H-pyrazol-4-yl)boronic acid | Variable | Methoxyethyl substituent, boronic acid group | Different reactivity profile |

This comparison highlights that while 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide shares core structural features with other pyrazole derivatives, its specific substitution pattern gives it unique properties that may be advantageous for certain applications .

Analytical Characterization

The characterization of 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide typically involves various analytical techniques to confirm its structure and purity:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR would show characteristic signals for the methoxy protons, pyrazole ring protons, and propanamide signals

-

¹³C NMR would confirm the carbon framework

-

-

Mass Spectrometry

-

Expected molecular ion peak at m/z 169 (M⁺)

-

Characteristic fragmentation patterns for the methoxy and amide groups

-

-

Infrared Spectroscopy

-

Characteristic absorption bands for N-H stretching (3300-3500 cm⁻¹)

-

C=O stretching of the amide group (~1650-1690 cm⁻¹)

-

C-O-C stretching of the methoxy group (~1050-1150 cm⁻¹)

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for purity assessment and separation .

Future Research Directions

Several promising research directions for 2-(4-Methoxy-1H-pyrazol-1-yl)propanamide include:

-

Comprehensive evaluation of its biological activities, particularly in the context of enzyme inhibition

-

Investigation of structure-activity relationships through systematic modification of the core structure

-

Development of more efficient and scalable synthesis methods

-

Exploration of potential applications in materials science and catalysis

-

Studies of its metabolic fate and pharmacokinetic properties if biological activity is established

These research avenues could expand our understanding of this compound and potentially lead to valuable applications in medicinal chemistry and other fields .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume